molecular formula C15H18BrN5O B2599416 2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide CAS No. 1396685-69-0

2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2599416
CAS No.: 1396685-69-0
M. Wt: 364.247
InChI Key: ZRDSFYWXKGPCAN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole ring substituted with a 4-bromophenyl group at position 2 and a carboxamide moiety at position 3. The cyclohexylmethyl group attached to the amide nitrogen introduces steric bulk and lipophilicity, which may influence solubility, pharmacokinetics, and target binding. Tetrazole derivatives are widely explored in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids and their metabolic stability.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(cyclohexylmethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O/c16-12-6-8-13(9-7-12)21-19-14(18-20-21)15(22)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDSFYWXKGPCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or amines, with azide sources under acidic or basic conditions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the tetrazole derivative with cyclohexylmethylamine under suitable conditions, such as the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetonitrile).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

    Hydrolysis: Acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH), water or aqueous solvents.

Major Products Formed

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Reduced tetrazole derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The bromine atom on the phenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of tetrazole-5-carboxamides, which share a common scaffold but differ in substituents on the tetrazole ring and the amide nitrogen. Below is a detailed comparison with two structurally related analogs:

Table 1: Structural Comparison of Tetrazole-5-Carboxamide Derivatives

Compound Name Molecular Formula Substituent on Amide Nitrogen Molecular Weight (g/mol) Key Structural Features
2-(4-Bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide (Target) C₁₅H₁₇BrN₅O Cyclohexylmethyl 363.2 Bulky aliphatic group; moderate lipophilicity
2-(4-Bromophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide C₁₀H₈BrF₃N₅O 2,2,2-Trifluoroethyl 351.1 Electron-withdrawing group; increased polarity
2-(4-Bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide C₁₅H₁₁BrClN₅O 5-Chloro-2-methylphenyl 392.6 Aromatic halogenation; enhanced π-π interactions

Key Observations :

Substituent Effects on Lipophilicity: The cyclohexylmethyl group (target compound) contributes to higher lipophilicity compared to the trifluoroethyl group (), which introduces polarity via fluorine atoms.

Steric and Electronic Profiles :

  • The trifluoroethyl analog () may exhibit reduced metabolic stability due to the electron-withdrawing nature of fluorine, whereas the cyclohexylmethyl group (target) offers steric protection against enzymatic degradation.
  • The chloro-methylphenyl variant () introduces steric hindrance near the amide bond, which could influence conformational flexibility.

Biological Activity

Introduction

2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole-5-carboxamide class, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The compound's structure includes a para-bromophenyl group and a cyclohexylmethyl moiety, which contribute to its biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C17H22BrN5O
  • Molecular Weight : 396.30 g/mol
  • Key Functional Groups :
    • Tetrazole ring
    • Carboxamide group
    • Bromobenzene substituent

Anti-inflammatory Activity

Recent studies have indicated that compounds within the tetrazole family exhibit significant anti-inflammatory properties. For instance, related tetrazole derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The selectivity of these compounds for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Analgesic Effects

In vivo studies have demonstrated that certain tetrazole derivatives possess analgesic properties. The analgesic activity is often evaluated through various pain models, such as the formalin test or the hot plate test in rodents. Compounds similar to this compound have shown promising results, indicating their potential use in pain management .

Antimicrobial Activity

The antimicrobial activity of tetrazole derivatives has also been explored. Some studies suggest that these compounds can exhibit bactericidal effects against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of tetrazole derivatives have been investigated in various cancer cell lines. For example, some related compounds have been shown to induce apoptosis in cancer cells through mechanisms that may involve caspase activation and modulation of cell cycle progression . The ability to selectively target cancer cells while sparing normal cells is a critical area of research for developing new anticancer agents.

Case Studies

  • Study on COX Inhibition : A study evaluated the COX inhibitory activity of several tetrazole derivatives, including ones structurally related to this compound. Results indicated that these compounds had a high selectivity for COX-2, with some demonstrating an ulcerogenic index comparable to celecoxib .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of tetrazoles, revealing that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The study emphasized the role of structural modifications in enhancing antimicrobial potency .
  • Cytotoxicity Assessment : In vitro assays were conducted using various cancer cell lines to assess the cytotoxic effects of tetrazole derivatives. Results indicated that some compounds induced apoptosis and inhibited proliferation effectively, suggesting their potential as anticancer agents .

Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Anti-inflammatoryVarious tetrazolesInhibition of COX-1 and COX-2
AnalgesicTetrazole derivativesPain relief in animal models
AntimicrobialTetrazolesBactericidal effects against pathogens
CytotoxicityCancer-related tetrazolesInduction of apoptosis in cancer cells

Q & A

Q. What are the common synthetic routes for preparing 2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide, and what reagents are critical for its tetrazole ring formation?

The synthesis typically involves multi-step reactions:

  • Tetrazole ring formation : Sodium azide (NaN₃) is a key reagent for cyclization, often reacting with nitriles or carbonyl precursors under acidic conditions .
  • Substituent introduction : The 4-bromophenyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling), while the cyclohexylmethylamine moiety is attached through carboxamide bond formation using coupling agents like HATU or DCC .
  • Purification : Flash chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR validate the tetrazole ring (δ ~8-9 ppm for tetrazole protons) and substituent integration (e.g., bromophenyl aromatic protons at δ ~7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 377.08) .
  • HPLC : Purity analysis using reverse-phase C18 columns with UV detection at 254 nm .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

The tetrazole ring and bromophenyl group enable interactions with biological targets:

  • Enzyme inhibition : The tetrazole moiety may act as a bioisostere for carboxylic acids, inhibiting enzymes like cyclooxygenase (COX) or kinases via hydrogen bonding .
  • Receptor modulation : The cyclohexylmethyl group enhances lipophilicity, potentially facilitating membrane penetration and allosteric modulation of GPCRs or ion channels .

Advanced Research Questions

Q. How can researchers optimize reaction yields and scalability while minimizing byproducts during synthesis?

  • Parameter tuning : Control reaction temperature (e.g., 60–80°C for azide cyclization) and solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .
  • Catalyst selection : Use Pd catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling of bromophenyl groups .
  • Byproduct mitigation : Employ scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
  • Structural analogs : Compare activity with derivatives lacking the bromophenyl group to isolate pharmacophore contributions .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies across studies .

Q. What strategies are recommended for elucidating metabolic pathways and in vivo stability?

  • In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., oxidative debromination) .
  • Isotopic labeling : Synthesize a ¹⁴C-labeled analog for tracking metabolite distribution via LC-MS/MS .
  • Stability assays : Monitor degradation under physiological conditions (PBS, 37°C) over 24–72 hours .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and solve structures using SHELXL .
  • ORTEP analysis : Visualize thermal ellipsoids to assess bond angle/geometry deviations (e.g., tetrazole ring planarity) .

Methodological Considerations

Q. Critical Notes

  • Structural analogs (e.g., 2-(4-fluorophenyl) derivatives) provide insights into halogen-dependent activity .

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